Cas no 671-51-2 (1-Aziridinecarboxylicacid, ethyl ester)

671-51-2 structure
Nome del prodotto:1-Aziridinecarboxylicacid, ethyl ester
1-Aziridinecarboxylicacid, ethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Aziridinecarboxylicacid, ethyl ester
- ethyl aziridine-1-carboxylate
- ETHYL AZIRIDINYL FORMATE
- 1-Ethoxycarbonyl-aziridin
- 1-Ethoxycarbonylaziridine
- aziridine-1-carboxylic acid ethyl ester
- Ethoxycarbonyl-1-ethylenimine
- Ethyl 1-aziridinecarboxylate
- Ethyl 1-aziridinylcarboxylate
- Ethyl aziridinecarboxylate
- Ethyl aziridinocarboxylate
- ethyl N,N-(ethylene)carbamate
- Ethyl N,N-ethylenecarbamate
- N-(Ethoxycarbonyl)aziridine
- N-Carbethoxyethylenimine
- N-ethoxycarbonylaziridine
- N-Ethoxycarbonylethyleneimine
- 1-AZIRIDINECARBOXYLIC ACID, ETHYL ESTER
- T577P56NRQ
- Ethyl aziridinylformate
- UNII-T577P56NRQ
- ETHYLAZIRIDINYLFORMATE
- NSC 26962
- N-Ethoxycarbonylethylenimine
- FT-0600243
- Aziridinecarboxylic acid, ethyl ester
- SCHEMBL1684895
- DTXSID10217405
- AI3-60257
- N,N-Ethyleneurethane
- WLN: T3NTJ AVO2
- Carbamic acid,N-ethylene-, ethyl ester
- ethoxycarbonylaziridine
- Carbamic acid, N,N-ethylene-, ethyl ester
- Ethoxycarbonylethylenimine, N-
- NSC-26962
- NSC26962
- 671-51-2
- ethylaziridine-1-carboxylate
- BRN 0110143
-
- Inchi: InChI=1S/C5H9NO2/c1-2-8-5(7)6-3-4-6/h2-4H2,1H3
- Chiave InChI: MGPDSKXOTDLPJE-UHFFFAOYSA-N
- Sorrisi: CCOC(=O)N1CC1
Proprietà calcolate
- Massa esatta: 115.06337
- Massa monoisotopica: 115.063329
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 8
- Conta legami ruotabili: 2
- Complessità: 98.6
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.3
- Superficie polare topologica: 29.3
Proprietà sperimentali
- Densità: 1.1808 (rough estimate)
- Punto di ebollizione: 215.41°C (rough estimate)
- Punto di infiammabilità: 42.8°C
- Indice di rifrazione: 1.4538 (estimate)
- PSA: 29.31
- LogP: 0.39640
1-Aziridinecarboxylicacid, ethyl ester Letteratura correlata
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
671-51-2 (1-Aziridinecarboxylicacid, ethyl ester) Prodotti correlati
- 402941-23-5(JAG-1, scrambled TFA(402941-23-5 free base pound(c))
- 896308-18-2(6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate)
- 194497-14-8(Ru(OAc)2((R)-3,5-t-Bu-MeOBIPHEP))
- 2649035-04-9(5-(2-isocyanatoethyl)-3-methyl-1,2-oxazole)
- 2193061-05-9(6-Chloro-4-methylpyridine-3-sulfinic acid)
- 896321-65-6(2-({7-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide)
- 1808741-06-1((2R,5S)-5-phenyloxolane-2-carboxylic acid)
- 1804896-60-3(Ethyl 6-bromo-2-chloro-3-cyanophenylacetate)
- 1613303-64-2(1-(2-Chlorophenyl)-3-methyl-1H-pyrazole)
- 173600-07-2(2-Isopropyl-2H-indazole-3-carboxylic acid methyl ester)
Fornitori consigliati
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso
